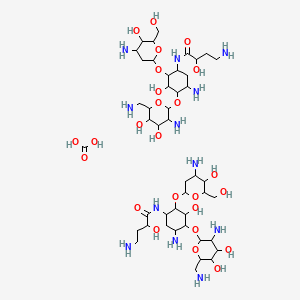
Ahbd-kanamycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ahbd-kanamycin B, also known as this compound, is a useful research compound. Its molecular formula is C45H90N12O25 and its molecular weight is 1199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Applications
Ahbd-kanamycin B has been investigated for its enhanced antimicrobial properties compared to its parent compound. Research indicates that derivatives of kanamycin B, particularly those modified to include hydrophobic residues, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain kanamycin B derivatives with aliphatic chains at the 6″-position demonstrate improved efficacy against Gram-positive bacteria and fungi while exhibiting lower toxicity than traditional antibiotics like gramicidin and amphotericin B .
Table 1: Antimicrobial Activity of Kanamycin B Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Toxicity Level |
|---|---|---|---|
| KANB Derivative 1 | Antibacterial | 0.5 µg/mL | Low |
| KANB Derivative 2 | Antifungal | 0.8 µg/mL | Moderate |
| KANB (Parent) | Antibacterial | 1.0 µg/mL | Moderate |
Drug Delivery Systems
Recent advancements have led to the development of innovative drug delivery systems utilizing this compound. A notable example is the creation of hollow gold nanoparticles loaded with kanamycin, which can target specific bacterial strains while minimizing side effects associated with broad-spectrum antibiotics. This system not only enhances the delivery of kanamycin but also incorporates photothermal sterilization techniques to improve efficacy against resistant bacterial strains .
Case Study: Hollow Gold Nanoparticles Loaded with Kanamycin
- Objective : To evaluate the effectiveness of a dual-ligand hollow gold nanoparticle system in delivering kanamycin.
- Methodology : Kanamycin was loaded into hollow gold nanoparticles modified with antibodies targeting E. coli.
- Results : The system demonstrated improved targeting efficiency and bactericidal activity through combined chemical and physical sterilization methods.
Biomedical Research
This compound is also being explored for its potential in biomedical research, particularly in studies related to drug resistance mechanisms in pathogens like Mycobacterium tuberculosis. Research indicates that modifications to kanamycin can enhance its ability to inhibit bacterial growth while reducing susceptibility to enzymatic modifications that typically confer resistance .
Table 2: Efficacy Against Mycobacterium tuberculosis
| Compound | Inhibition Rate (%) | Resistance Mechanism |
|---|---|---|
| KANB | 85 | Low substrate for modifying enzymes |
| KANB Derivative | 90 | Reduced enzymatic modification |
Future Directions and Implications
The ongoing research into this compound highlights its potential as a versatile compound in both therapeutic and research settings. Future studies should focus on:
- Mechanistic Studies : Understanding the specific interactions between this compound derivatives and microbial targets.
- Clinical Trials : Evaluating the safety and efficacy of these compounds in clinical settings.
- Combination Therapies : Investigating synergistic effects when used alongside other antimicrobial agents.
化学反应分析
Oxidative Deamination of Kanamycin B
Kanamycin B undergoes enzymatic oxidative deamination at the C2' position via kanamycin B dioxygenase (KanJ) to form 2’-oxo-kanamycin B, a precursor to kanamycin A. Key mechanistic insights include:
-
Catalytic Requirements : Fe(II)/α-ketoglutarate-dependent dioxygenase activity .
-
Substrate Specificity :
Table 1 : Enzymatic activity of KanJ with substrates at pH 6.3
| Substrate | Conversion to 2’-oxo product (15 min) | Turnover rate (min⁻¹) |
|---|---|---|
| Kanamycin B | 100% | 5.33 |
| Neamine | 95% | 4.80 |
| Ribostamycin | 12% | 0.64 |
Source: Structural and kinetic data from
-
Mechanism : DFT simulations suggest two pathways:
Chemical Modifications of Kanamycin B
Kanamycin B derivatives have been synthesized to combat antibiotic resistance or enhance bioactivity:
Cationic Modifications
-
Derivative 3d : A kanamycin B derivative with a 6’’-hydroxyethyl substituent showed:
2’-Position Functionalization
-
2’-Allylated Kanamycin A : Synthesized via regioselective allylation of a protected intermediate (Scheme 1 in ).
Interactions with Biomolecules
Kanamycin derivatives exhibit distinct binding behaviors:
-
BSA Protein Binding : A tetraphenylethylene-kanamycin conjugate (TPE-kana 1 ) showed fluorescence quenching upon interaction with BSA via H-bonding and π–π stacking .
-
G-Quadruplex DNA Binding : Kanamycin stabilizes G4 structures (e.g., Bcl-2, c-kit1) through electrostatic interactions and H-bonding with phosphate backbones .
Hypothetical Pathways for Ahbd-Kanamycin B
While "this compound" is not explicitly discussed in the literature, plausible reactions could include:
-
Enzymatic Deamination : Analogous to KanJ-mediated oxidation, with potential differences in regioselectivity.
-
Chemical Derivatization : Modifications at the 2’ or 6’’ positions (e.g., hydroxylation, allylation) to alter bioactivity or resistance profiles.
Key Limitations
-
No direct data on this compound were found in the provided sources.
-
The term "Ahbd" is undefined; if referring to 2-hydroxy-4-aminobutyric acid , further synthesis studies would be needed to validate reactivity.
To proceed, additional context or experimental data on this compound’s structure would enable more precise analysis.
属性
CAS 编号 |
83071-96-9 |
|---|---|
分子式 |
C45H90N12O25 |
分子量 |
1199.3 g/mol |
IUPAC 名称 |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;carbonic acid |
InChI |
InChI=1S/2C22H44N6O11.CH2O3/c2*23-2-1-10(30)21(35)28-9-3-8(26)19(39-22-14(27)17(33)16(32)11(5-24)37-22)18(34)20(9)38-13-4-7(25)15(31)12(6-29)36-13;2-1(3)4/h2*7-20,22,29-34H,1-6,23-27H2,(H,28,35);(H2,2,3,4) |
InChI 键 |
GXLIAVWTSGUGBV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O |
规范 SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O |
同义词 |
1-N-((S)-4-amino-2-hydroxybutyryl)-2''-deoxykanamycin B AHBD-kanamycin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















